molecular formula C12H21NO3 B582385 Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 1245816-29-8

Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No. B582385
M. Wt: 227.304
InChI Key: NJHHTWIPJPGHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate is a chemical compound with the molecular formula C12H21NO3 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate is 1S/C12H21NO3/c1-11(2,3)16-10(14)13-6-4-5-12(7-13)8-15-9-12/h4-9H2,1-3H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate is a white to yellow solid at room temperature . It has a molecular weight of 239.31 . The compound should be stored at room temperature .

Scientific Research Applications

  • Synthetic Routes and Chemical Space Exploration : Meyers et al. (2009) developed efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound useful for deriving novel compounds that access chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

  • Reactivity and Synthesis of Heterocyclic Compounds : Moskalenko and Boev (2012) reported on the reactivity of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, demonstrating its utility in synthesizing biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

  • Synthesis of Spirocyclic Oxetane-Fused Benzimidazole : Gurry, McArdle, and Aldabbagh (2015) described a new synthesis of 2-oxa-7-azaspiro[3.5]nonane, converting spirocyclic oxetanes into compounds for oxidative cyclizations, which shows the versatility of these compounds in synthesizing fused ring systems (Gurry et al., 2015).

  • NMR Spectroscopy in Stereochemistry : Jakubowska et al. (2013) utilized NMR spectroscopy to assign the absolute configurations of related spirocyclic compounds, showing the relevance of these compounds in stereochemical studies (Jakubowska et al., 2013).

  • Molecular Structure Analysis : Moriguchi et al. (2014) synthesized and analyzed the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, demonstrating the compound's complex structural features (Moriguchi et al., 2014).

  • Synthetic Approaches to Spiroaminals : Sinibaldi and Canet (2008) reviewed strategies for synthesizing spiroaminals, including compounds with 1-oxa-6-azaspiro[4.4]nonane ring systems, emphasizing their significance in natural or synthetic products with biological activities (Sinibaldi & Canet, 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and storing locked up .

properties

IUPAC Name

tert-butyl 2-oxa-8-azaspiro[3.5]nonane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-6-4-5-12(7-13)8-15-9-12/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHHTWIPJPGHQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716618
Record name tert-Butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate

CAS RN

1245816-29-8
Record name tert-Butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.